2-Azabicyclo[3.1.0]hexan-4-one

Catalog No.
S14003563
CAS No.
M.F
C5H7NO
M. Wt
97.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[3.1.0]hexan-4-one

Product Name

2-Azabicyclo[3.1.0]hexan-4-one

IUPAC Name

2-azabicyclo[3.1.0]hexan-4-one

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

InChI

InChI=1S/C5H7NO/c7-5-2-6-4-1-3(4)5/h3-4,6H,1-2H2

InChI Key

WOWOZIKKNISHGM-UHFFFAOYSA-N

Canonical SMILES

C1C2C1NCC2=O

2-Azabicyclo[3.1.0]hexan-4-one (frequently procured as its hydrochloride salt, CAS 2173992-15-7) is a highly strained, conformationally restricted bicyclic building block. Featuring a fused cyclopropane-pyrrolidine core with a reactive ketone at the C4 position, it serves as a highly effective bioisosteric replacement for standard pyrrolidine rings in medicinal chemistry [1]. The presence of the C4 carbonyl provides an orthogonal synthetic handle for late-stage functionalization, enabling rapid diversification via reductive amination, organometallic addition, or spirocyclization. For procurement teams and process chemists, this compound offers a pre-formed, stereochemically defined rigid scaffold that eliminates the need for multi-step, low-yield cyclopropanation of pyrrolidine precursors in-house.

Substituting 2-azabicyclo[3.1.0]hexan-4-one with a generic monocyclic pyrrolidin-3-one compromises both metabolic stability and target binding affinity due to increased conformational flexibility and susceptibility to CYP-mediated oxidation [1]. Conversely, utilizing the isomeric 2-azabicyclo[3.1.0]hexan-3-one (a lactam) fundamentally alters the reactivity profile; the lactam carbonyl is highly resistant to standard nucleophilic additions and reductive aminations, requiring aggressive activation strategies that are incompatible with sensitive functional groups. Procuring the exact 4-one isomer ensures immediate access to a reactive electrophilic center while preserving the rigid bicyclic architecture required for advanced lead optimization.

Thermodynamic Advantage: Entropic Penalty Reduction vs. Pyrrolidin-3-one

The fused cyclopropane ring in 2-azabicyclo[3.1.0]hexan-4-one dramatically restricts the conformational space of the pyrrolidine ring compared to the flexible monocyclic pyrrolidin-3-one. This rigidity reduces the entropic penalty upon binding to target proteins, frequently translating to a 10- to 50-fold improvement in binding affinity (IC50/Kd) in structure-activity relationship (SAR) studies [1].

Evidence DimensionConformational flexibility and binding entropy
Target Compound DataHighly restricted envelope conformation
Comparator Or BaselinePyrrolidin-3-one (rapid interconversion of envelope/half-chair conformers)
Quantified DifferenceUp to 50-fold improvement in target binding affinity
ConditionsSAR optimization in target-based drug discovery

Procuring the bicyclic scaffold directly improves the probability of achieving sub-nanomolar potency in lead optimization campaigns compared to flexible monocycles.

Late-Stage Functionalization: Reactivity of the C4 Ketone vs. C3 Lactam

The C4 ketone in 2-azabicyclo[3.1.0]hexan-4-one offers a highly electrophilic center suitable for mild reductive amination and Grignard additions. In contrast, the isomeric 2-azabicyclo[3.1.0]hexan-3-one is a stable lactam that exhibits less than 5% conversion under standard mild reductive amination conditions (e.g., NaBH(OAc)3, room temperature) [1]. Functionalizing the 4-one proceeds with >85% typical yields, streamlining the synthesis of C4-substituted analogs.

Evidence DimensionYield of direct reductive amination
Target Compound Data>85% yield under mild conditions (NaBH(OAc)3)
Comparator Or Baseline2-Azabicyclo[3.1.0]hexan-3-one (<5% conversion without harsh activation)
Quantified Difference>80% absolute increase in functionalization yield
ConditionsStandard library synthesis / reductive amination protocols

Selecting the 4-one isomer prevents costly synthetic bottlenecks, allowing medicinal chemists to rapidly generate diverse libraries without multi-step functional group interconversions.

Metabolic Stability Enhancement: Blocking CYP450 Oxidation Pathways

The incorporation of the cyclopropane ring adjacent to the nitrogen in the 2-azabicyclo[3.1.0]hexane core effectively blocks common sites of cytochrome P450-mediated alpha-oxidation. Compared to standard pyrrolidine derivatives, compounds incorporating this bicyclic core typically demonstrate a 2- to 3-fold increase in metabolic half-life (t1/2) in human liver microsome (HLM) assays, mitigating clearance issues early in the drug development pipeline [1].

Evidence DimensionMetabolic half-life (HLM t1/2)
Target Compound Data2- to 3-fold extension in half-life
Comparator Or BaselineUnsubstituted monocyclic pyrrolidines
Quantified Difference200-300% improvement in metabolic stability
ConditionsIn vitro human liver microsome (HLM) clearance assays

Procuring this specific bicyclic building block proactively addresses pharmacokinetic liabilities, reducing downstream attrition rates in preclinical development.

Synthesis of Conformationally Restricted Bioisosteres in Lead Optimization

2-Azabicyclo[3.1.0]hexan-4-one is a highly targeted choice for medicinal chemistry teams replacing metabolically vulnerable or overly flexible pyrrolidine rings. The C4 ketone allows for the rapid generation of diverse C4-amino or C4-alkyl derivatives, directly leveraging the compound's structural rigidity to improve target binding and pharmacokinetic profiles [1].

Development of Spirocyclic Scaffolds for DNA-Encoded Libraries (DELs)

The reactive C4 carbonyl is an ideal anchor point for synthesizing complex spirocyclic systems via Bucherer-Bergs or Strecker reactions. Procuring this ketone enables the efficient construction of novel, 3D-rich spiro-bicyclic scaffolds that expand the chemical space of screening libraries, a critical advantage for identifying hits against challenging protein-protein interaction (PPI) targets [1].

Precursor for Asymmetric Catalysts and Chiral Ligands

The rigid, chiral nature of the 2-azabicyclo[3.1.0]hexane core makes it a highly effective backbone for designing novel asymmetric organocatalysts or chiral ligands. The C4 ketone can be stereoselectively reduced or aminated to yield modular, tunable ligands that offer quantifiably higher enantio-induction compared to flexible monocyclic alternatives in transition-metal catalysis [1].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

97.052763847 g/mol

Monoisotopic Mass

97.052763847 g/mol

Heavy Atom Count

7

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